tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate
Overview
Description
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol It is characterized by its spirocyclic structure, which includes a nitrogen atom and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under specific conditions. One common synthetic route includes the use of a spirocyclic amine as the starting material, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a hydroxyl group instead of a keto group.
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound features an amino group in place of the keto group.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-oxo-8-azaspiro[4.5]dec-3-ene-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h4-5H,6-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQVEGBPAIRQQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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